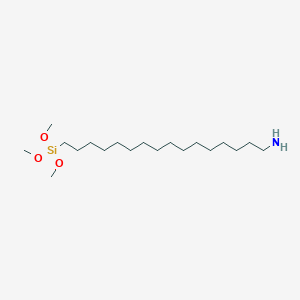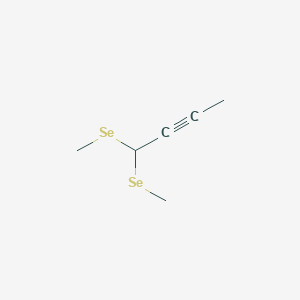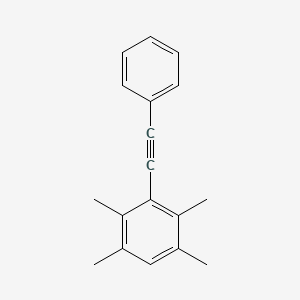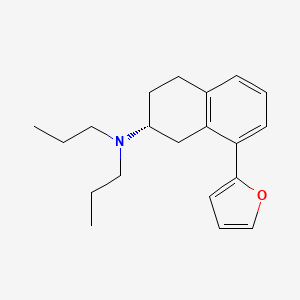
16-(Trimethoxysilyl)hexadecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-(Trimethoxysilyl)hexadecan-1-amine is a silane coupling agent with the molecular formula C19H43NO3Si. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-(Trimethoxysilyl)hexadecan-1-amine typically involves the reaction of hexadecylamine with trimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves the following steps:
Reaction Setup: A round-bottom flask is equipped with a stirrer and a condenser.
Reactant Addition: Hexadecylamine and trimethoxysilane are added to the flask.
Reaction Conditions: The mixture is heated to a specific temperature (usually around 50°C) and stirred for several hours.
Product Isolation: The reaction mixture is cooled, and the product is isolated through filtration or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
16-(Trimethoxysilyl)hexadecan-1-amine undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanol groups.
Condensation: Silanol groups can further react to form siloxane bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Various electrophiles can be used to react with the amine group.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds, leading to polymeric structures.
Substitution: Formation of substituted amine derivatives.
Applications De Recherche Scientifique
16-(Trimethoxysilyl)hexadecan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Utilized in the modification of surfaces for biomolecule immobilization.
Medicine: Employed in drug delivery systems to improve the stability and bioavailability of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their mechanical properties and durability.
Mécanisme D'action
The primary mechanism of action of 16-(Trimethoxysilyl)hexadecan-1-amine involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl groups undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. The amine group can interact with various functional groups, enhancing the compound’s versatility in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trimethoxysilyl)propylamine
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- (3-Aminopropyl)triethoxysilane
Uniqueness
Compared to similar compounds, 16-(Trimethoxysilyl)hexadecan-1-amine has a longer alkyl chain, which can provide enhanced hydrophobicity and flexibility in certain applications. This unique structure allows it to form more stable and durable bonds, making it particularly useful in demanding industrial and scientific environments.
Propriétés
Numéro CAS |
193157-95-8 |
|---|---|
Formule moléculaire |
C19H43NO3Si |
Poids moléculaire |
361.6 g/mol |
Nom IUPAC |
16-trimethoxysilylhexadecan-1-amine |
InChI |
InChI=1S/C19H43NO3Si/c1-21-24(22-2,23-3)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20/h4-20H2,1-3H3 |
Clé InChI |
ZAHRDLFBMPVJPG-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCCCCCCCCCCCCCCN)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphane](/img/structure/B12554438.png)
![2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide](/img/structure/B12554454.png)
![2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B12554458.png)

![Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester](/img/structure/B12554472.png)
![3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile](/img/structure/B12554484.png)
![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)



![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)
